3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is a synthetic compound belonging to the class of sulfamoyl benzamides. While it has structural similarities to compounds with reported biological activities, this specific compound's role in scientific research primarily revolves around its potent and selective inhibitory activity against human Ectonucleoside Triphosphate Diphosphohydrolases (h-NTPDases).
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is an organic compound that belongs to the class of sulfamoylbenzoic acids. This compound features a benzoic acid moiety substituted with a sulfamoyl group and a 4-methoxyphenyl group, which contributes to its unique chemical properties and potential applications in medicinal chemistry. The structure of this compound allows for interactions that may inhibit certain biological processes, making it a candidate for further pharmacological studies.
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is classified as:
The synthesis of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
For example, one method involves reacting methyl 4-(chlorosulfonyl)benzoate with an appropriate aniline derivative in the presence of a base such as triethylamine or pyridine. The resulting intermediate can then undergo hydrolysis to yield the final product .
The molecular structure of 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can be represented as follows:
This indicates that the compound contains:
The compound has a molecular weight of approximately 335.37 g/mol and exhibits specific spectral characteristics in NMR and IR spectroscopy, which can be used to confirm its structure during synthesis .
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid can participate in several chemical reactions, including:
In studies focusing on structure-activity relationships, modifications to the sulfamoyl and methoxy groups have been explored to enhance biological activity .
The mechanism of action for compounds like 3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid often involves inhibition of specific enzymes or receptors in biological pathways. For instance, it may act as an inhibitor of microsomal prostaglandin E synthase-1, which plays a role in inflammatory responses.
Research indicates that modifications to the sulfamoyl group can significantly affect binding affinity and selectivity towards target enzymes, highlighting the importance of structural variations in drug design .
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to assess purity and confirm structural integrity .
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid serves as a valuable compound in medicinal chemistry due to its potential anti-inflammatory properties. It is being investigated for its role as an inhibitor in various biochemical pathways, particularly those related to pain and inflammation.
Additionally, this compound may find applications in the development of new pharmaceuticals aimed at treating conditions such as arthritis or other inflammatory diseases . Its unique structural features allow researchers to explore further modifications that could enhance efficacy and reduce side effects.
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid is a synthetic sulfonamide-functionalized benzoic acid derivative with the molecular formula C₁₄H₁₃NO₅S. Its structure comprises a benzoic acid moiety linked via a sulfamoyl bridge (–SO₂NH–) to a 4-methoxyphenyl ring. The carboxylic acid group at the meta-position relative to the sulfonamide group creates distinct electronic properties, while the para-methoxy substituent on the aniline ring influences electron density [1] [3] [7].
Systematic Nomenclature:
Structural Features:
Table 1: Key Structural Properties
Property | Value/Description | Method of Determination |
---|---|---|
Molecular Formula | C₁₄H₁₃NO₅S | High-Resolution MS [1] |
Characteristic FT-IR Bands | 1680–1700 cm⁻¹ (C=O str.), 1150 cm⁻¹ (S=O asym. str.), 1340 cm⁻¹ (S=O sym. str.) | FT-IR spectroscopy |
Hydrogen Bonding | Carboxylic acid dimers; NH⋯O=C interactions | X-ray crystallography (analogous benzoic acids) [8] |
The compound emerged from systematic derivatization of benzoic acid sulfonamides in the early 2000s, driven by interest in sulfa-drug pharmacophores. Its synthesis parallels methodologies for analogs like 4-chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid [3] and 3-[(3-bromo-4-methoxyphenyl)sulfamoyl]benzoic acid [1], reflecting strategies to tune bioactivity via halogenation or alkoxy substitution.
Evolutionary Context:
This molecule exemplifies strategic molecular hybridization, merging bioactive scaffolds to exploit synergistic effects. Its core features underpin diverse applications:
Organic Synthesis:
Medicinal Chemistry:
Table 2: Comparative Bioactivity of Sulfamoyl Benzoic Acid Derivatives
Compound | Biological Target | Key Structural Feature | Reported Activity |
---|---|---|---|
3-[(4-Methoxyphenyl)sulfamoyl]benzoic acid | ERAP1 | meta-COOH, p-OCH₃ | Antigen presentation modulation [5] |
4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid | Undisclosed | para-Cl, meta-COOH, p-OCH₃ | Synthetic intermediate [3] |
para-Aminobenzoic acid (PABA) | Dihydropteroate synthase | para-NH₂, para-COOH | Antibacterial precursor |
Vanillic acid (3-methoxy-4-hydroxybenzoic acid) | Free radicals/transition metals | ortho-OH to meta-OCH₃ | Antioxidant/metal chelator |
Mechanistic Insights:
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 1246815-51-9
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3